REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:6][N:5]=[CH:4][C:3]=1[C:7]([OH:9])=[O:8].C(O[CH:13](OCC)[CH:14]([CH3:22])[CH:15](OCC)OCC)C.Cl>>[CH3:22][C:14]1[CH:13]=[N:1][C:2]2[N:6]([N:5]=[CH:4][C:3]=2[C:7]([OH:9])=[O:8])[CH:15]=1
|
Name
|
|
Quantity
|
271 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=NN1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(OCC)OCC)C)OCC
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared accordingly to the procedure
|
Type
|
DISSOLUTION
|
Details
|
The solid material completely dissolved when the temperature
|
Type
|
CUSTOM
|
Details
|
reached 82° C.
|
Type
|
CUSTOM
|
Details
|
a solid precipitate crushed out of solution
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried in vacuum oven
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC=2N(C1)N=CC2C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 305.1 mg | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |